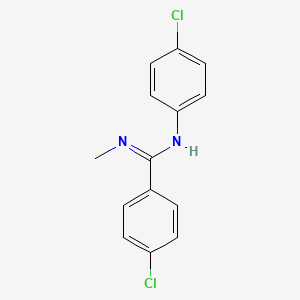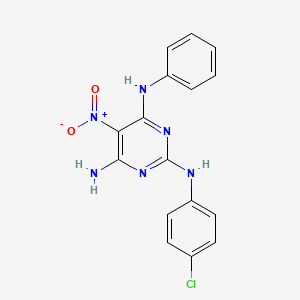
N~2~-(4-chlorophenyl)-5-nitro-N~4~-phenylpyrimidine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(4-Chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with nitro, chlorophenyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method involves the condensation of 4-chloroaniline with 2,4,6-trichloropyrimidine in the presence of a base such as potassium carbonate. This reaction is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N2-(4-Chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide.
Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N2-(4-Chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide: Known for its role as a tyrosine-protein kinase inhibitor.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral activity.
4-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Known for its antitubercular activity.
Uniqueness
N2-(4-Chlorophenyl)-5-nitro-N4-phenylpyrimidine-2,4,6-triamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C16H13ClN6O2 |
|---|---|
Molecular Weight |
356.76 g/mol |
IUPAC Name |
2-N-(4-chlorophenyl)-5-nitro-4-N-phenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H13ClN6O2/c17-10-6-8-12(9-7-10)20-16-21-14(18)13(23(24)25)15(22-16)19-11-4-2-1-3-5-11/h1-9H,(H4,18,19,20,21,22) |
InChI Key |
ROCMKROATMIRLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


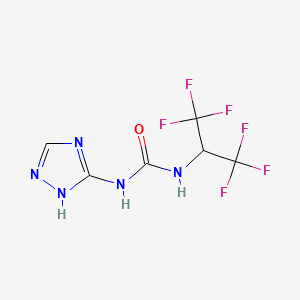
![N-(3-acetylphenyl)-N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}glycinamide](/img/structure/B12464367.png)
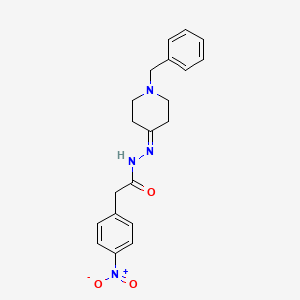
![N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide](/img/structure/B12464379.png)
![2-(pyridin-4-ylcarbonyl)-N-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]hydrazinecarboxamide](/img/structure/B12464383.png)
![2-(4-Methoxyphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464391.png)
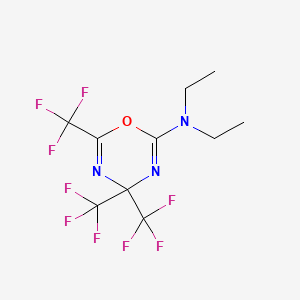
![6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12464401.png)
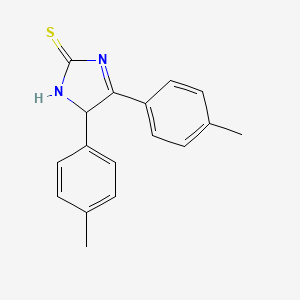
![2-(4-Bromophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464423.png)

![N~4~-benzyl-N~6~-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12464432.png)
